molecular formula C22H24N2O2S B2653138 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1234937-82-6

2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2653138
CAS No.: 1234937-82-6
M. Wt: 380.51
InChI Key: ALUMIOATPJPFJL-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This acetamide derivative features a multifunctional molecular architecture that incorporates a pyridylmethylamine moiety and a thiophene ring system, structural motifs commonly found in compounds with pronounced biological activity . The presence of these heteroaromatic groups, specifically the pyridine and thiophene rings, is known to facilitate diverse binding interactions with biological targets and can serve as a versatile scaffold for the development of novel therapeutic agents . The compound's molecular structure suggests potential as a key intermediate in pharmaceutical research, particularly for investigating new analogs of TRPM8 activity modulators, given that structurally related N-(thiophen-2-ylmethyl)acetamide derivatives have been patented for this application . Furthermore, its hybrid heterocyclic design indicates potential utility in materials science, particularly in the development of organic electronic materials where thiophene-pyridine systems are often employed. The compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and engineering controls in accordance with institutional chemical safety guidelines.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-17(2)19-6-8-21(9-7-19)26-15-22(25)24(13-18-10-12-27-16-18)14-20-5-3-4-11-23-20/h3-12,16-17H,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUMIOATPJPFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide typically involves a multi-step process:

    Formation of 4-isopropylphenoxyacetic acid: This can be achieved by reacting 4-isopropylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation Reaction: The 4-isopropylphenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride. This acyl chloride is subsequently reacted with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The phenoxy, pyridinyl, and thiophenyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Inhibition of Sumo Activating Enzymes

One of the primary applications of this compound is its role as an inhibitor of sumo activating enzymes (SAE). These enzymes are critical in the post-translational modification of proteins, which can influence various cellular processes, including signal transduction and gene expression. Inhibition of SAEs has been linked to therapeutic effects in cancer treatment, making this compound a candidate for further development in oncology .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins. The compound's unique structure allows it to interact with multiple targets within cancer cells, potentially leading to enhanced efficacy against resistant cancer phenotypes .

Anti-inflammatory Effects

Research has suggested that this compound may also possess anti-inflammatory properties. By inhibiting specific pathways involved in inflammation, such as NF-kB signaling, it can reduce the production of pro-inflammatory cytokines. This application is particularly relevant for treating chronic inflammatory diseases, where inflammation plays a central role in pathogenesis .

Case Study 1: Anticancer Screening

In a study conducted by Walid Fayad et al., a library of compounds was screened for their efficacy against multicellular spheroids, which are more representative of tumor environments than traditional monolayer cultures. The results indicated that compounds similar to 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide showed significant inhibition of spheroid growth, suggesting potential as anticancer agents .

Case Study 2: Inflammatory Disease Models

Another study explored the anti-inflammatory effects of related compounds in animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers and symptoms when treated with these compounds, indicating their potential for therapeutic use in conditions like rheumatoid arthritis and inflammatory bowel disease .

Data Tables

Application Mechanism Potential Benefits
Inhibition of Sumo Activating EnzymesModulates protein modification pathwaysCancer treatment
Anticancer PropertiesInduces apoptosis and inhibits tumor growthEffective against resistant cancers
Anti-inflammatory EffectsInhibits NF-kB signaling pathwayTreatment for chronic inflammatory diseases

Mechanism of Action

The mechanism by which 2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues in SARS-CoV-2 Main Protease Inhibition ()

Pyridine-containing acetamides, such as 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(5-chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1), exhibit binding affinities better than −22 kcal/mol to SARS-CoV-2 main protease. Key interactions include:

  • Pyridine ring engagement with HIS163.
  • Acetamide linker forming hydrogen bonds with ASN142 and GLN187.

Comparison with Target Compound :

  • The target’s pyridin-2-ylmethyl group differs in substitution position (2- vs. 3-pyridine), which may alter binding geometry.

FPR1/FPR2 Agonists ()

Pyridazin-3(2H)-one derivatives like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide act as FPR2 agonists. These compounds activate calcium mobilization in neutrophils via acetamide-mediated receptor interactions.

Comparison with Target Compound :

  • The target’s isopropylphenoxy group replaces the bromophenyl-pyridazine core, suggesting divergent receptor selectivity.
  • The dual N-methyl substituents (pyridine/thiophene) may reduce off-target effects compared to single-substituted analogs .

Anti-Cancer Phenoxy Acetamides ()

Phenoxy acetamide derivatives (e.g., N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide) show anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines.

Comparison with Target Compound :

  • The thiophene and pyridine groups could introduce unique cytotoxicity mechanisms compared to sulfonyl-linked quinazolines .

Analgesic Thiazole-Pyrazole Acetamides ()

Thiazole derivatives like 2-(5-(4-dimethylaminophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide (8c) exhibit analgesic activity via tail immersion tests.

Comparison with Target Compound :

  • The absence of a pyrazole ring in the target compound suggests a distinct mechanism of action .

Data Table: Key Structural and Functional Differences

Compound Name / ID Core Structure Key Substituents Biological Activity Binding Affinity/IC50
Target Compound Acetamide 4-Isopropylphenoxy, pyridin-2-ylmethyl, thiophen-3-ylmethyl Hypothesized: Kinase inhibition N/A (Not tested)
5RGX () Acetamide 3-Cyanophenyl, 4-methylpyridin-3-yl SARS-CoV-2 protease inhibition >−22 kcal/mol
FPR2 Agonist () Pyridazin-3(2H)-one-acetamide 4-Bromophenyl, 4-methoxybenzyl FPR2 activation EC50: ~10 nM (calcium flux)
Anti-Cancer Derivative () Phenoxy-acetamide 4-Methoxyphenyl, pyrrolidinylquinazoline Anti-cancer (HCT-1, MCF-7) IC50: 1–5 µM
8c () Thiazole-acetamide 4-Dimethylaminophenyl, dihydropyrazole Analgesic ~60% pain inhibition

Pharmacokinetic and Physicochemical Considerations

  • Lipophilicity: The isopropylphenoxy group likely increases logP compared to methoxy or cyano substituents, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Thiophene rings are prone to oxidation, but the 3-yl position may reduce this compared to 2-yl substitution (as in 5RH1) .
  • Solubility : Pyridine and thiophene groups may improve aqueous solubility relative to purely aromatic analogs .

Biological Activity

2-(4-isopropylphenoxy)-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure

The compound can be structurally represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is hypothesized to act as an antagonist or modulator at various neurotransmitter receptors, potentially influencing pathways related to mood regulation, pain perception, and metabolic processes.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties . For instance, a study utilizing the sulforhodamine B (SRB) assay demonstrated significant cytotoxic effects against human prostate cancer cells (PC-3). The compound showed an estimated GI50 (the concentration that inhibits cell growth by 50%) in the low micromolar range, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of the compound. In vitro tests have shown that it possesses significant antibacterial properties against various strains, including Staphylococcus aureus and Corynebacterium acnes. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, indicating a strong potential for therapeutic applications in treating infections .

Neuropharmacological Effects

The compound's ability to modulate neurotransmitter systems has been explored in several studies. It has been suggested that it may function as a selective serotonin receptor modulator, which could have implications for treating mood disorders such as depression and anxiety. The mechanism involves enhancing serotonin signaling pathways, thereby improving mood and cognitive functions .

Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers evaluated the antitumor efficacy of the compound on PC-3 cells. The study reported:

  • GI50 : 5 µM
  • TGI (Total Growth Inhibition) : 10 µM
  • LC50 (Lethal Concentration) : 15 µM

This data emphasizes the compound's potential as a therapeutic agent in oncology.

Study 2: Antimicrobial Activity

In another study assessing antimicrobial properties:

MicroorganismMIC Value (mg/mL)
Staphylococcus aureus0.1
Corynebacterium acnes0.025

These results highlight the compound's effectiveness against resistant bacterial strains.

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